molecular formula C9H11BrO4 B12704169 2-Bromo-5-methoxy-3-(methoxymethoxy)phenol CAS No. 121980-56-1

2-Bromo-5-methoxy-3-(methoxymethoxy)phenol

Cat. No.: B12704169
CAS No.: 121980-56-1
M. Wt: 263.08 g/mol
InChI Key: PXFSXJSCKIBEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methoxy-3-(methoxymethoxy)phenol is an organic compound with a complex structure that includes bromine, methoxy, and methoxymethoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-3-(methoxymethoxy)phenol typically involves multiple steps. One common method starts with the bromination of 5-methoxy-2-hydroxybenzaldehyde, followed by protection of the hydroxyl group with a methoxymethyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methoxymethyl chloride in the presence of a base for the protection step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-3-(methoxymethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydroxy compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-methoxy-3-(methoxymethoxy)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-3-(methoxymethoxy)phenol involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxybenzoic acid
  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
  • 5-Bromo-2-methoxyphenol

Uniqueness

2-Bromo-5-methoxy-3-(methoxymethoxy)phenol is unique due to the presence of both methoxy and methoxymethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role .

Properties

CAS No.

121980-56-1

Molecular Formula

C9H11BrO4

Molecular Weight

263.08 g/mol

IUPAC Name

2-bromo-5-methoxy-3-(methoxymethoxy)phenol

InChI

InChI=1S/C9H11BrO4/c1-12-5-14-8-4-6(13-2)3-7(11)9(8)10/h3-4,11H,5H2,1-2H3

InChI Key

PXFSXJSCKIBEHB-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=CC(=C1Br)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.